Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Overview
Description
Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a chemical compound with the molecular formula C₁₃H₁₃N₃O₃. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been shown to exhibit potent antibacterial activities .
Mode of Action
It is known that benzimidazoles and their derivatives often interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function .
Result of Action
Similar compounds have been shown to exhibit antibacterial activities .
Biochemical Analysis
Biochemical Properties
Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . This compound can modulate gene expression, leading to changes in the production of proteins that are crucial for cell survival and function . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA and proteins, influencing their activity . This binding can result in the inhibition or activation of enzymes, depending on the context. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that are crucial for the detoxification of reactive oxygen species, thereby playing a role in maintaining cellular redox balance . The compound can also affect the levels of various metabolites, influencing metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the nucleus, where it can interact with DNA and transcription factors . Additionally, it may localize to the mitochondria, influencing metabolic processes and the production of reactive oxygen species . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate typically involves the reaction of chromonecarbonitrile with 2-aminobenzimidazole. The reaction proceeds via the γ-opening of the pyrone ring followed by cycloaddition to the nitrile group, resulting in the formation of the pyrimidobenzimidazole structure.
Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antibacterial and antifungal properties. It is being studied for its ability to inhibit the growth of various microorganisms.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases.
Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzimidazole: A class of compounds with similar structural features and biological activities.
Pyrimido[1,2-a]benzimidazole: A subclass of benzimidazoles with additional pyrimidinone ring.
Uniqueness: Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate stands out due to its specific hydroxy and acetate groups, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAIJQVNSREMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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